molecular formula C11H12ClN3O B2428523 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 136039-38-8

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide

Cat. No.: B2428523
CAS No.: 136039-38-8
M. Wt: 237.69
InChI Key: LBCVJIMZUADLGQ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a cyano group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-5-10(16)15-11-8(6-13)7-3-1-2-4-9(7)14-11/h14H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVJIMZUADLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N2)NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate indole derivative under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields . The reaction conditions must be carefully controlled to ensure the desired product is obtained with minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide as a promising antiviral agent. The compound has been investigated for its efficacy against various viral strains:

  • Mechanism of Action : The compound exhibits antiviral activity by inhibiting viral replication through interference with viral polymerases and proteases. This mechanism is crucial for developing new antiviral therapies that can overcome resistance seen with existing medications .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound showed significant inhibition of viral replication in models of hepatitis C virus and influenza virus. For instance, certain analogs displayed an EC50 (effective concentration for 50% inhibition) in the low micromolar range against these viruses .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies have shown that it effectively reduces the viability of MOLT-4 and HL-60 cells at specific concentrations .
  • Targeting Kinases : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDKs can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Neurological Research

Emerging evidence suggests that this compound may have neuroprotective effects:

  • Neuroprotection Mechanism : The compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Experimental Models : Animal models treated with this compound exhibited improved cognitive functions and reduced markers of neuroinflammation compared to control groups . This positions the compound as a potential candidate for further development in treating neurodegenerative disorders.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
AntiviralInhibition of viral replicationEffective against hepatitis C and influenza viruses
AnticancerInduction of apoptosis; CDK inhibitionReduced viability in MOLT-4 and HL-60 cells
NeurologicalNeuroprotection against oxidative stressImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific combination of functional groups and the indole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, examining its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula : C17H16ClN3O
  • Molecular Weight : 313.78 g/mol
  • CAS Number : 1050911-12-0

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been investigated for its inhibitory effects on various kinases, including JNK (c-Jun N-terminal kinase), which plays a crucial role in stress responses and apoptosis.

Inhibition of JNK Kinases

Research indicates that compounds similar to this compound exhibit potent inhibition against JNK2 and JNK3 kinases. For instance, related compounds have shown IC50 values around 6.5 to 6.7 μM against these targets, demonstrating selectivity over other MAPK family members such as JNK1 and ERK2 .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. The cytotoxicity was assessed using the crystal violet microtiter plate assay.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
Cervical Cancer (SISO)2.87–3.06Cisplatin0.24–1.22
Bladder Cancer (RT-112)3.00–3.50Cisplatin0.24–1.22

The compound demonstrated significant growth inhibition in both cell lines tested, suggesting its potential as an anticancer agent .

Case Studies

A recent study explored the synthesis and biological evaluation of various indole derivatives similar to this compound. The findings indicated that modifications in the indole structure significantly influenced cytotoxicity and selectivity towards cancer cells .

Another investigation highlighted the relationship between structural modifications and biological activity in a series of indole derivatives. The study concluded that specific substitutions could enhance potency against cancer cell lines while reducing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves refluxing 3-cyano-4,5,6,7-tetrahydro-1H-indol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) or mixed solvent systems (e.g., methanol/water) improve yield and purity .
  • Catalyst use : Trace KI accelerates reaction kinetics in ethanol under reflux .
  • Monitoring : TLC (thin-layer chromatography) with ethyl acetate/hexane (3:7) monitors reaction progress .
    Post-synthesis, recrystallization from pet-ether or ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

Critical techniques include:

  • FTIR : A strong C=O stretch at ~1650–1680 cm⁻¹ (amide I band) and NH deformation at ~3300 cm⁻¹ confirm the acetamide moiety. The CN stretch (3-cyano group) appears at ~2200–2250 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Indole NH: δ 10.5–11.5 ppm (broad singlet).
    • Tetrahydroindole CH₂ groups: δ 1.5–2.5 ppm (multiplet).
    • Chloroacetamide CH₂Cl: δ ~4.2 ppm (singlet) .
  • X-ray crystallography : Used to resolve structural ambiguities (e.g., disorder in the tetrahydroindole ring) with SHELXL refinement software .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroindole ring influence the physicochemical properties of related acetamide derivatives, based on current structure-activity relationship (SAR) studies?

SAR studies reveal that substituents on the tetrahydroindole ring significantly alter solubility and melting points:

  • Electron-withdrawing groups (e.g., cyano at position 3): Increase melting points (e.g., 184–188°C for 3c vs. 168–170°C for 3g) due to enhanced intermolecular dipole interactions .
  • Aromatic substituents (e.g., phenyl, p-tolyl): Reduce aqueous solubility but improve lipophilicity, critical for membrane permeability in biological assays .
  • Heterocyclic modifications (e.g., pyridine at position 1): Introduce hydrogen-bonding sites, affecting crystallinity and stability .

Q. What crystallographic parameters and software tools are recommended for resolving structural ambiguities in chloroacetamide derivatives, particularly regarding disorder or twinning?

For high-resolution structures:

  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K to minimize thermal motion artifacts .
  • Refinement : SHELXL (via Olex2 interface) is preferred for handling disorder in the tetrahydroindole ring. Key parameters:
    • R factor < 0.06 and wR < 0.15 indicate reliable refinement .
    • Apply TWIN commands for twinned crystals (common in chloroacetamides due to Cl···Cl interactions) .

Q. What methodological considerations are critical when evaluating the biological activity of this compound, particularly in antimicrobial assays?

  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices before antimicrobial testing .
  • Synergy studies : Combine with β-lactams (e.g., meropenem) at sub-MIC concentrations to assess potentiation effects against multidrug-resistant K. pneumoniae via checkerboard assays .
  • Biofilm inhibition : Quantify using crystal violet staining under flow conditions to mimic physiological environments .

Q. How should researchers address discrepancies in melting point ranges observed across different batches of synthesized derivatives?

Melting point variations (e.g., 184–188°C vs. 200–205°C in analogs 3c and 3d) may arise from:

  • Polymorphism : Recrystallize from alternative solvents (e.g., DMSO/water vs. ethanol) to isolate stable crystalline forms .
  • Purity issues : Use column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted starting materials or byproducts .
  • Hygroscopicity : Store samples in desiccators with P₂O₅ to prevent hydration-induced melting depression .

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